molecular formula C23H26N4OS B2873920 (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide CAS No. 877984-69-5

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B2873920
CAS No.: 877984-69-5
M. Wt: 406.55
InChI Key: TZCPTGKLADCIAX-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic small molecule characterized by a unique architecture combining multiple pharmacologically relevant moieties:

  • Core structure: A prop-2-enamide backbone with an (E)-configured double bond.
  • Functional groups: Cyano (-CN) at position 2. 2,5-Dimethyl-1-propylpyrrole at position 3. N-ethyl and N-(4-methylbenzothiazol-2-yl) substituents on the amide nitrogen.

Molecular formula: C₂₄H₂₇N₄OS.
Molecular weight: ~419.5 g/mol (calculated).
Key structural features:

  • The pyrrole ring (2,5-dimethyl-1-propyl substitution) contributes to lipophilicity.
  • The benzothiazole moiety is associated with kinase inhibition and anticancer activity in related compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-6-11-27-16(4)12-18(17(27)5)13-19(14-24)22(28)26(7-2)23-25-21-15(3)9-8-10-20(21)29-23/h8-10,12-13H,6-7,11H2,1-5H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPTGKLADCIAX-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N(CC)C2=NC3=C(C=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N(CC)C2=NC3=C(C=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
Molecular formula C₂₄H₂₇N₄OS C₁₃H₁₁N₃O₄
Molecular weight (g/mol) ~419.5 273.24
Functional groups Cyano, pyrrole, benzothiazole, enamide Acetyl, nitro, pyrazolone, carbonyl
Lipinski’s Rule of Five compliance Likely compliant* (MW <500, H-bond donors=0, H-bond acceptors=3, estimated LogP ~4) Compliant (MW <500, H-bond donors=0, H-bond acceptors=5)
Key structural distinctions Benzothiazole and pyrrole enhance lipophilicity; cyano may improve target binding. Nitro and pyrazolone groups confer polarity; acetyl moderates solubility.

Notes:

  • Lipophilicity : The benzothiazole and pyrrole substituents in the target compound likely increase LogP compared to the pyrazolone derivative in , which contains a polar nitro group.
  • Bioavailability : The target compound’s higher molecular weight (~419.5 vs. 273.24 g/mol) may reduce membrane permeability but could improve target affinity due to extended π-π stacking (benzothiazole) and hydrophobic interactions (pyrrole).
  • Synthetic complexity : The presence of multiple substituents (e.g., propylpyrrole, benzothiazole) suggests challenging synthesis compared to the simpler pyrazolone analog.

Research Findings and Methodological Considerations

  • Biological relevance: Benzothiazole derivatives are known for antitumor and antimicrobial activities, while pyrrole-containing compounds often exhibit kinase inhibition. These motifs suggest the target compound could be explored for similar applications .
  • Computational insights: The absence of H-bond donors (due to N,N-disubstitution) may limit solubility but improve metabolic stability.

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